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Introduction
β-galactosidase, encoded by the lacZ gene, is a widely utilized reporter enzyme in molecular

biology for studying gene expression and regulation.[1][2][3] Its popularity stems from its high

turnover rate and the absence of endogenous activity in most mammalian cells, making it an

excellent tool for sensitive detection.[1][4] This application note provides a detailed protocol for

a highly sensitive, fluorometric assay to quantify β-galactosidase activity using the substrate 4-

methylumbelliferyl-β-D-galactopyranoside (MUG). The enzymatic cleavage of the non-

fluorescent MUG yields the highly fluorescent product 4-methylumbelliferone (4-MU), which can

be quantified to determine enzyme activity. This method is suitable for high-throughput

screening and can be adapted for various cell types, including bacteria, yeast, and mammalian

cells.

Principle of the Assay
The assay is based on the enzymatic hydrolysis of MUG by β-galactosidase. MUG itself is non-

fluorescent; however, upon cleavage by β-galactosidase, it releases D-galactose and the

fluorescent compound 4-methylumbelliferone (4-MU). The fluorescence of 4-MU can be

measured using a fluorometer with an excitation wavelength of approximately 365 nm and an

emission wavelength of around 460 nm. The amount of fluorescence produced is directly
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proportional to the β-galactosidase activity in the sample. A standard curve generated with

known concentrations of 4-MU is used to convert the fluorescence readings of the samples into

the absolute amount of product formed, allowing for precise quantification of enzyme activity.
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Principle of the MUG-based β-galactosidase assay.

Materials and Reagents
4-Methylumbelliferone (4-MU) standard (e.g., Sigma-Aldrich, M1508)

4-Methylumbelliferyl-β-D-galactopyranoside (MUG) substrate (e.g., Sigma-Aldrich, M1633)

Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS), pH 7.4

Cell lysis buffer (e.g., 1X Reporter Lysis Buffer)

Assay Buffer (e.g., 200 mM sodium phosphate, pH 7.3, 2 mM MgCl₂, 100 mM β-

mercaptoethanol)

Stop Buffer (e.g., 0.2 M sodium carbonate)

96-well black, flat-bottom microplates
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Microplate fluorometer with excitation at ~360-365 nm and emission at ~460 nm filters

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols
4.1.1. 4-MU Stock Solution (10 mM): Dissolve 1.76 mg of 4-MU in 1 mL of DMSO. Store in

aliquots at -20°C, protected from light.

4.1.2. MUG Substrate Solution (e.g., 1 mg/mL): Dissolve MUG in DMSO to a concentration of 1

mg/mL. This solution should be stored in aliquots at -20°C.

4.1.3. Stop Buffer (0.2 M Sodium Carbonate): Dissolve 2.12 g of anhydrous sodium carbonate

in deionized water to a final volume of 100 mL.

Prepare a 10 µM 4-MU working solution: Dilute the 10 mM 4-MU stock solution 1:1000 in the

assay buffer.

Prepare serial dilutions of 4-MU: Perform serial dilutions of the 10 µM 4-MU working solution

in the assay buffer to obtain standards ranging from 0 nM to 1000 nM. A suggested dilution

series is presented in the table below.

Dispense standards into a 96-well plate: Add a specific volume (e.g., 100 µL) of each

standard dilution in triplicate to the wells of a black 96-well plate.

Add Stop Buffer: Add an equal volume (e.g., 100 µL) of Stop Buffer to each well containing

the standards. The alkaline pH of the stop buffer enhances the fluorescence of 4-MU.

Table 1: Preparation of 4-MU Standards
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Standard
4-MU
Concentration (nM)

Volume of 10 µM 4-
MU (µL)

Volume of Assay
Buffer (µL)

1 1000 100 900

2 500 50 950

3 250 25 975

4 125 12.5 987.5

5 62.5 6.25 993.75

6 31.25 3.125 996.875

7 15.625 1.5625 998.4375

8 (Blank) 0 0 1000

Cell Culture: Culture cells under the desired experimental conditions.

Cell Lysis:

For adherent cells, wash the cells with PBS and then add an appropriate volume of cell

lysis buffer.

For suspension cells, centrifuge the cells, remove the supernatant, wash with PBS, and

resuspend the cell pellet in lysis buffer.

Incubation: Incubate the cells with the lysis buffer according to the manufacturer's protocol

(e.g., 15 minutes at room temperature with gentle shaking).

Clarification: Centrifuge the lysates at high speed (e.g., 12,000 x g) for 5-10 minutes at 4°C

to pellet cell debris.

Collect Supernatant: Carefully transfer the supernatant containing the soluble proteins to a

new tube. This is the cell lysate that will be used for the assay.

Prepare Reaction Mix: Prepare a reaction mix containing the assay buffer and the MUG

substrate. The final concentration of MUG may need to be optimized but is typically in the
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range of 0.6 mM to 1.5 mM.

Add Lysates to Plate: Add a small volume of cell lysate (e.g., 10-50 µL) to the wells of a 96-

well plate in triplicate. Include a blank control with lysis buffer only.

Initiate Reaction: Add the reaction mix to each well to start the enzymatic reaction.

Incubation: Incubate the plate at 37°C for a specific period (e.g., 15-60 minutes). The

incubation time should be optimized to ensure the reaction is within the linear range.

Stop Reaction: Stop the reaction by adding an equal volume of Stop Buffer to each well.

Measure Fluorescence: Read the fluorescence in a microplate fluorometer at an excitation

wavelength of ~365 nm and an emission wavelength of ~460 nm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b191837?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

